molecular formula C13H26N2 B1417271 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine CAS No. 1092276-49-7

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

Cat. No.: B1417271
CAS No.: 1092276-49-7
M. Wt: 210.36 g/mol
InChI Key: KLTZAMHUSRKUGQ-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is a heterocyclic organic compound that features a piperidine ring structure. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 2-methylpiperidine with 4-piperidone under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-pressure hydrogenation and efficient catalytic systems to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine
  • 1-(1-Methyl-4-piperidinyl)piperazine
  • N-Methylpiperidine

Uniqueness

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

2-methyl-1-(2-piperidin-4-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-4-2-3-10-15(12)11-7-13-5-8-14-9-6-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZAMHUSRKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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